3-{[4-(tert-Pentyl)phenoxy]methyl}pyrrolidine hydrochloride
Overview
Description
3-{[4-(tert-Pentyl)phenoxy]methyl}pyrrolidine hydrochloride is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring attached to a phenoxy group, which is further substituted with a tert-pentyl group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(tert-Pentyl)phenoxy]methyl}pyrrolidine hydrochloride typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-tert-pentylphenol with an appropriate alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate. This results in the formation of 4-(tert-pentyl)phenoxy methyl intermediate.
Pyrrolidine Ring Formation: The phenoxy intermediate is then reacted with pyrrolidine in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions. This step forms the desired pyrrolidine derivative.
Hydrochloride Salt Formation: The final step involves the conversion of the free base form of the compound into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Steps: Including crystallization, filtration, and drying to obtain the pure hydrochloride salt.
Quality Control: Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to verify the purity and structure of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(tert-Pentyl)phenoxy]methyl}pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, where the tert-pentyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products Formed
Oxidation Products: Ketones or carboxylic acids.
Reduction Products: Saturated derivatives.
Substitution Products: Various substituted phenoxy derivatives.
Scientific Research Applications
3-{[4-(tert-Pentyl)phenoxy]methyl}pyrrolidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[4-(tert-Pentyl)phenoxy]methyl}pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The phenoxy group may facilitate binding to hydrophobic pockets, while the pyrrolidine ring can interact with polar or charged residues. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-{[4-(tert-Butyl)phenoxy]methyl}pyrrolidine hydrochloride: Similar structure but with a tert-butyl group instead of tert-pentyl.
3-{[4-(tert-Amyl)phenoxy]methyl}pyrrolidine hydrochloride: Similar structure with a tert-amyl group.
Uniqueness
The presence of the tert-pentyl group in 3-{[4-(tert-Pentyl)phenoxy]methyl}pyrrolidine hydrochloride imparts unique steric and electronic properties, which can influence its reactivity and binding affinity compared to similar compounds. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Biological Activity
3-{[4-(tert-Pentyl)phenoxy]methyl}pyrrolidine hydrochloride is a synthetic organic compound classified as a pyrrolidine derivative. Its unique structure, featuring a pyrrolidine ring and a phenoxy group with a tert-pentyl substitution, suggests potential biological activities that warrant investigation. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with related compounds.
Chemical Structure and Synthesis
The compound's chemical formula is , with the CAS number 1220032-16-5. The synthesis typically involves:
- Formation of the Phenoxy Intermediate : Reaction of 4-tert-pentylphenol with an alkylating agent (e.g., methyl iodide) in the presence of a base (e.g., potassium carbonate).
- Pyrrolidine Ring Formation : The phenoxy intermediate is reacted with pyrrolidine under hydrogenation conditions using a catalyst (e.g., palladium on carbon).
- Hydrochloride Salt Formation : Conversion to hydrochloride salt is achieved by treatment with hydrochloric acid, enhancing solubility for biological assays.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The phenoxy group enhances hydrophobic interactions, while the pyrrolidine ring facilitates interactions with polar residues. This duality allows for modulation of biological processes, potentially influencing cellular signaling pathways and enzyme activities.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antibacterial activity. For instance:
Anti-inflammatory Effects
In vitro studies have demonstrated that certain pyrrolidine derivatives possess anti-inflammatory properties. For example, vibripyrrolidine A exhibited robust anti-inflammatory activity in macrophage models, suggesting that this compound may also have similar effects due to its structural characteristics .
Antineoplastic Activity
Some studies have reported moderate antineoplastic activity for pyrrolidine derivatives against cancer cell lines such as HeLa (cervical cancer) and SGC-7901 (gastric cancer). The mechanism often involves the induction of apoptosis or inhibition of cell proliferation pathways .
Data Table of Biological Activities
Case Studies
- Antibacterial Study : In a comparative study, various pyrrolidine derivatives were tested against Staphylococcus aureus. The results indicated that modifications in the side chains significantly influenced antibacterial potency, suggesting that similar modifications in this compound could enhance its efficacy.
- Anti-inflammatory Research : A study involving RAW264.7 macrophages assessed the anti-inflammatory potential of several pyrrolidine derivatives. Results showed that certain compounds could reduce inflammation markers significantly, indicating a promising avenue for further exploration of this compound's therapeutic potential.
Comparison with Related Compounds
Compound Name | Structural Difference | Notable Activity |
---|---|---|
3-{[4-(tert-Butyl)phenoxy]methyl}pyrrolidine hydrochloride | tert-butyl instead of tert-pentyl | Similar antibacterial properties |
3-{[4-(tert-Amyl)phenoxy]methyl}pyrrolidine hydrochloride | tert-amyl instead of tert-pentyl | Potentially lower potency |
The presence of the tert-pentyl group in this compound may enhance its steric and electronic properties compared to other derivatives, potentially affecting its biological activity and binding affinity.
Properties
IUPAC Name |
3-[[4-(2-methylbutan-2-yl)phenoxy]methyl]pyrrolidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.ClH/c1-4-16(2,3)14-5-7-15(8-6-14)18-12-13-9-10-17-11-13;/h5-8,13,17H,4,9-12H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYUYFOMIRHKNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OCC2CCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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